molecular formula C23H23NO5S B3016359 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396884-07-3

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3016359
CAS No.: 1396884-07-3
M. Wt: 425.5
InChI Key: GTXNALKKDDEYNW-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a biphenyl-hydroxypropyl substituent. The compound’s structure integrates a sulfonamide group (-SO₂NH-) attached to the dihydrodioxine ring, a biphenyl moiety for aromatic stacking interactions, and a hydroxypropyl chain that enhances solubility through hydrogen bonding . While exact physicochemical data (e.g., melting point, solubility) are unavailable, its molecular weight is estimated to be ~415.9 g/mol based on structurally analogous compounds .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-23(25,19-9-7-18(8-10-19)17-5-3-2-4-6-17)16-24-30(26,27)20-11-12-21-22(15-20)29-14-13-28-21/h2-12,15,24-25H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNALKKDDEYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). The sulfonamide group in the compound is known to inhibit DHFR, an enzyme crucial for DNA synthesis and repair, by mimicking the structure of its natural substrate.

Cellular Effects

The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the inhibition of DHFR, leading to disruptions in DNA synthesis and cell proliferation. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby reducing tumor growth.

Molecular Mechanism

At the molecular level, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide biosynthesis. This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound’s interaction with CA involves binding to the zinc ion at the enzyme’s active site, inhibiting its catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide change over time. The compound exhibits good stability under physiological conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for the inhibited DHFR activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide vary with dosage in animal models. At low doses, the compound effectively inhibits DHFR and CA without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes, highlighting the importance of careful dosage optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution within the body.

Subcellular Localization

The subcellular localization of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is primarily within the cytoplasm and nucleus. It accumulates in these compartments due to its interactions with DHFR and other nuclear enzymes involved in DNA synthesis and repair. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes.

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide compound known for its significant biological activity. This article explores its biochemical properties, mechanisms of action, and effects in various biological systems.

  • Molecular Formula : C23H23NO5S
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 1396884-07-3

The compound exerts its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The sulfonamide moiety mimics the natural substrate of DHFR, leading to competitive inhibition. This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, essential for nucleotide biosynthesis.

Key Mechanisms:

  • Enzyme Inhibition : Binding to DHFR prevents substrate access.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells.

Cellular Effects

This compound has been shown to affect various cellular processes:

  • Gene Expression Modulation : Alters transcription factor activity.
  • Cell Signaling Pathways : Influences pathways related to cell proliferation and survival.

Dosage Effects

The compound's effects vary with dosage in animal models:

  • Low Doses : Effective DHFR inhibition with minimal toxicity.
  • High Doses : Associated with hepatotoxicity and nephrotoxicity.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in therapeutic applications:

  • Cancer Treatment : In vitro studies indicated that the compound significantly reduces tumor cell viability through apoptosis induction and cell cycle arrest at G1/S phase.
    StudyCell LineConcentrationEffect
    Study AHeLa5 µM30% reduction in cell viability
    Study BMCF-710 µMInduction of apoptosis
  • Inhibition of Pathogenic Growth : The compound has shown promise against various pathogens by disrupting their metabolic pathways.

Interaction with Proteins

The compound interacts with several key enzymes beyond DHFR:

  • Carbonic Anhydrase (CA) : Inhibition leads to altered pH regulation within cells.

Stability and Temporal Effects

In laboratory settings, this compound demonstrates good stability under physiological conditions. However, prolonged exposure can lead to cellular adaptations.

Comparison with Similar Compounds

Biphenyl vs. Monocyclic Aromatic Groups

The target compound’s biphenyl moiety distinguishes it from simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide , which lacks extended aromatic systems.

Hydroxypropyl Chain vs. Halogenated Substituents

The hydroxypropyl group in the target compound contrasts with halogenated substituents (e.g., Cl in , F in ). While halogens increase lipophilicity and metabolic stability, the hydroxyl group improves aqueous solubility, making the target compound more suitable for hydrophilic environments .

Sulfonamide Variations

Compounds like N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide replace the biphenyl-hydroxypropyl group with a bipyridine methyl chain, introducing nitrogen atoms that may enable metal coordination or hydrogen bonding. Conversely, the pyridazinone-containing analog incorporates a heterocyclic ring with a carbonyl group, which could influence redox properties or enzymatic interactions.

Molecular Weight and Steric Effects

The target compound’s molecular weight (~415.9 g/mol) is comparable to its chlorophenyl methanesulfonamide analog but lower than the pyridazinone derivative (443.5 g/mol) . Higher molecular weight in the latter may reduce membrane permeability but enhance target specificity due to bulkier substituents.

Q & A

Q. How should researchers address conflicting bioactivity results across cell lines or animal models?

  • Methodology : Conduct meta-analysis of datasets to identify confounding variables (e.g., cell passage number, serum concentration). Use pathway enrichment analysis (KEGG, Reactome) to contextualize divergent responses. If contradictions persist, propose a dual-target hypothesis and validate via siRNA knockdown or CRISPR-Cas9 .

Q. What theoretical frameworks explain the compound’s dual inhibition of acetylcholinesterase and α-glucosidase?

  • Conceptual basis : Link to transition-state analog theory , where the sulfonamide group mimics the tetrahedral intermediate in enzyme catalysis. The biphenyl moiety may exploit hydrophobic pockets common to both enzymes. Validate via molecular dynamics simulations to map binding-site flexibility .

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